molecular formula C5H7F5OS B6351447 3-Pentafluoroethylsulfanyl-propan-1-ol CAS No. 1301739-08-1

3-Pentafluoroethylsulfanyl-propan-1-ol

Cat. No.: B6351447
CAS No.: 1301739-08-1
M. Wt: 210.17 g/mol
InChI Key: SBNPYZDJZRFECZ-UHFFFAOYSA-N
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Description

3-Pentafluoroethylsulfanyl-propan-1-ol is an organic compound characterized by the presence of a pentafluoroethylsulfanyl group attached to a propan-1-ol backbone

Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F5OS/c6-4(7,8)5(9,10)12-3-1-2-11/h11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNPYZDJZRFECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CSC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentafluoroethylsulfanyl-propan-1-ol typically involves the reaction of a suitable precursor with pentafluoroethylsulfanyl reagents under controlled conditions. One common method involves the nucleophilic substitution reaction where a halogenated propanol reacts with pentafluoroethylsulfanyl thiol in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pentafluoroethylsulfanyl-propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols with different oxidation states.

    Substitution: The pentafluoroethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like thiols and amines can react with the compound under basic conditions.

Major Products Formed

    Oxidation: Formation of pentafluoroethylsulfanyl-propanoic acid.

    Reduction: Formation of pentafluoroethylsulfanyl-propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pentafluoroethylsulfanyl-propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Pentafluoroethylsulfanyl-propan-1-ol involves its interaction with specific molecular targets and pathways. The pentafluoroethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate biological pathways, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Trifluoromethylsulfanyl-propan-1-ol
  • 3-Fluoroethylsulfanyl-propan-1-ol
  • 3-Chloroethylsulfanyl-propan-1-ol

Uniqueness

3-Pentafluoroethylsulfanyl-propan-1-ol is unique due to the presence of the pentafluoroethylsulfanyl group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications.

Biological Activity

3-Pentafluoroethylsulfanyl-propan-1-ol, a compound with the CAS number 1301739-08-1, is an organofluorine compound featuring a pentafluoroethylsulfanyl group. Its unique structure suggests potential biological activities that warrant investigation. This article compiles relevant research findings, case studies, and data tables to elucidate the biological activity of this compound.

The molecular formula of this compound is C5H8F5OSC_5H_8F_5OS, with a molecular weight of approximately 238.17 g/mol. The presence of fluorine atoms in its structure may influence its reactivity and interaction with biological systems.

The biological activity of this compound is hypothesized to involve interactions with specific biomolecular targets, such as enzymes or receptors. The fluorinated nature of the compound could enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems. Detailed studies are required to elucidate the exact mechanisms through which this compound exerts its effects.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that organofluorine compounds can exhibit antimicrobial properties. The specific activity of this compound against various pathogens remains to be fully characterized.
  • Toxicological Studies : Toxicity assessments have shown that compounds with similar structures can lead to skin and eye irritation. The GHS classification indicates that this compound may also cause respiratory irritation and acute toxicity upon ingestion .

Data Table: Biological Activity Summary

Activity Observation Reference
AntimicrobialPotential activity against bacteria and fungi
ToxicitySkin and eye irritant, harmful if swallowed
MechanismPossible enzyme inhibition or receptor binding

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